molecular formula C26H23NO5 B214387 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214387
M. Wt: 429.5 g/mol
InChI Key: NCOMPZRTNOFLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one, also known as GSK-3β inhibitor VIII, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological effects, including anti-inflammatory, neuroprotective, and anti-tumor properties. In

Scientific Research Applications

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-oneβ inhibitor VIII has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has neuroprotective properties by preventing neuronal cell death and promoting neuronal survival. In addition, this compound has been shown to have anti-tumor effects by inhibiting cancer cell proliferation and inducing apoptosis.

Mechanism of Action

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-oneβ inhibitor VIII works by inhibiting the activity of glycogen synthase kinase-3 beta (3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-oneβ), a serine/threonine protein kinase that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-oneβ activity, this compound can modulate various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-oneβ inhibitor VIII has been shown to have a wide range of biochemical and physiological effects. It can modulate the expression of various genes and proteins involved in inflammation, neuroprotection, and tumor suppression. It can also regulate the activity of various enzymes and transcription factors involved in cellular signaling and metabolism. In addition, this compound can affect various cellular processes, including cell cycle progression, cell migration, and cell survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-oneβ inhibitor VIII is its broad range of biological effects, which make it a useful tool for studying various cellular processes. It is also relatively easy to synthesize and purify, which makes it readily available for laboratory experiments. However, one of the limitations of this compound is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several future directions for research on 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-oneβ inhibitor VIII. One area of interest is the development of more potent and selective 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-oneβ inhibitors that can be used for therapeutic purposes. Another area of interest is the identification of the downstream targets of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-oneβ inhibition, which can help to elucidate the mechanisms underlying the biological effects of this compound. Finally, further studies are needed to determine the optimal dosage and administration route for this compound in various disease models.

Synthesis Methods

The synthesis of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-oneβ inhibitor VIII involves several steps, including the condensation of 3-phenylpropanal with 1,3-benzodioxole-5-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The resulting secondary amine is then reacted with 2-oxoethyl isocyanate to yield the final product. The purity and yield of the compound can be improved by using various purification techniques, such as column chromatography.

properties

Product Name

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)indol-2-one

InChI

InChI=1S/C26H23NO5/c28-22(19-12-13-23-24(15-19)32-17-31-23)16-26(30)20-10-4-5-11-21(20)27(25(26)29)14-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-13,15,30H,6,9,14,16-17H2

InChI Key

NCOMPZRTNOFLDI-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CCCC5=CC=CC=C5)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CCCC5=CC=CC=C5)O

Origin of Product

United States

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